molecular formula C20H21ClN4O2S B305310 N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B305310
M. Wt: 416.9 g/mol
InChI Key: KVQVKRODGFXRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been reported that this compound exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway. The potential therapeutic effects of this compound in diabetes are attributed to its ability to regulate glucose metabolism by activating AMP-activated protein kinase.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has been reported to have low toxicity and high solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of diabetes by regulating glucose metabolism.

properties

Product Name

N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C20H21ClN4O2S

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21ClN4O2S/c1-13-7-9-15(10-8-13)27-11-18-23-24-20(25(18)3)28-12-19(26)22-17-6-4-5-16(21)14(17)2/h4-10H,11-12H2,1-3H3,(H,22,26)

InChI Key

KVQVKRODGFXRGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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